molecular formula C8H15ClN2O2 B2406865 3-(Pyrrolidin-3-ylmethyl)-1,3-oxazolidin-2-one hydrochloride CAS No. 1820684-55-6

3-(Pyrrolidin-3-ylmethyl)-1,3-oxazolidin-2-one hydrochloride

Cat. No.: B2406865
CAS No.: 1820684-55-6
M. Wt: 206.67
InChI Key: AELWNIAXGSMDTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Pyrrolidin-3-ylmethyl)-1,3-oxazolidin-2-one hydrochloride is a chemical compound that features a pyrrolidine ring and an oxazolidinone ring These structures are significant in medicinal chemistry due to their potential biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyrrolidin-3-ylmethyl)-1,3-oxazolidin-2-one hydrochloride typically involves the construction of the pyrrolidine ring followed by the formation of the oxazolidinone ring. One common method includes the reaction of pyrrolidine derivatives with oxazolidinone precursors under specific conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final hydrochloride salt form of the compound.

Chemical Reactions Analysis

Types of Reactions

3-(Pyrrolidin-3-ylmethyl)-1,3-oxazolidin-2-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

3-(Pyrrolidin-3-ylmethyl)-1,3-oxazolidin-2-one hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Pyrrolidin-3-ylmethyl)-1,3-oxazolidin-2-one hydrochloride involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and may have similar biological activities.

    Oxazolidinone derivatives: Compounds with the oxazolidinone ring are often studied for their antimicrobial properties.

Uniqueness

3-(Pyrrolidin-3-ylmethyl)-1,3-oxazolidin-2-one hydrochloride is unique due to the combination of the pyrrolidine and oxazolidinone rings, which may confer distinct pharmacological properties compared to other compounds with only one of these rings.

Properties

IUPAC Name

3-(pyrrolidin-3-ylmethyl)-1,3-oxazolidin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O2.ClH/c11-8-10(3-4-12-8)6-7-1-2-9-5-7;/h7,9H,1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AELWNIAXGSMDTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1CN2CCOC2=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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